Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by esterification. One common method involves the reaction of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrrole or pyridine rings.
Reduction Products: Reduced forms of the ester or bromine functionalities.
Scientific Research Applications
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other enzymatic pathways.
Biological Studies: Employed in the study of biological processes and pathways, including signal transduction and gene expression.
Industrial Applications: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Methyl 5-iodo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Methyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with the CAS number 2090173-98-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Purity : Typically available in high purity for research purposes.
- Hazard Classification : Classified as dangerous with specific precautionary measures due to its irritant nature .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.
- Mechanism of Action : The compound exhibits activity against various bacterial strains by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown promising results with MIC values comparable to established antibiotics. For instance, pyrrole derivatives have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
Control (Ciprofloxacin) | 2 | Both pathogens |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy.
- Research Findings : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- IC50 Values : The IC50 values reported for related pyrrole compounds against COX-2 have shown significant anti-inflammatory effects, suggesting that methyl 5-bromo derivatives could exhibit similar activity.
Compound | IC50 (µM) | COX Target |
---|---|---|
This compound | TBD | COX-2 |
Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism : The compound's structural features allow it to interact with key proteins involved in cancer cell proliferation and survival.
- Case Studies : Preliminary studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-3-8(10)11-4-7(5)12-6/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYHXBSPORPKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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